molecular formula C22H17ClN4O2 B2476824 N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-45-6

N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2476824
CAS No.: 899985-45-6
M. Wt: 404.85
InChI Key: UDBMCULDBCLEKV-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazolo-pyridine derivative characterized by a carboxamide group at position 5, a 3-acetylphenyl substituent on the amide nitrogen, and a chloro-methyl-phenyl substitution pattern on the pyrazolo-pyridine core.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c1-13-19-20(23)18(22(29)25-16-8-6-7-15(11-16)14(2)28)12-24-21(19)27(26-13)17-9-4-3-5-10-17/h3-12H,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBMCULDBCLEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC(=C3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, supported by recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring followed by various substitutions to introduce the acetyl and chloro groups. Characterization is generally performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound .

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies on chloroacetamides indicated that compounds with halogenated phenyl rings demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi . The lipophilicity of these compounds plays a crucial role in their ability to penetrate cell membranes, enhancing their antimicrobial efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo derivatives has been explored extensively. Some studies have reported that related compounds inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For example, certain derivatives have shown IC50 values indicating effective inhibition of COX enzymes, suggesting that this compound may also possess similar anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo derivatives is often linked to their structural features. The presence of specific substituents on the phenyl ring can significantly influence their pharmacological profiles. For instance, the position and nature of substituents can alter lipophilicity and reactivity, which in turn affects their interaction with biological targets .

Case Studies

Several case studies have highlighted the biological activities associated with pyrazolo derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of pyrazolo compounds were screened for antimicrobial activity against various pathogens. The results indicated that compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Screening : Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives showed promising results in inhibiting COX enzymes. Several derivatives exhibited significant potency with IC50 values comparable to established anti-inflammatory drugs .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Analogs

Compound Name Substituents Molecular Weight Key Features Reported Activity Reference
Target Compound : N-(3-Acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 3-Acetylphenyl (amide), 4-Cl, 3-Me, 1-Ph ~423.85 (estimated) Acetylphenyl group enhances lipophilicity; chloro-methyl substitution may influence steric interactions Not explicitly reported; inferred kinase/phosphodiesterase modulation potential N/A
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Carbohydrazide at C4, 1-Ph, 6-Ph ~414.44 Replaces carboxamide with carbohydrazide; lacks chloro substituent Synthetic intermediate; no explicit bioactivity reported
4-{[1-(Aminocarbonyl)-4-Piperidinyl]Amino}-N-[(3,4-Dimethylphenyl)Methyl]-1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxamide Piperidinyl-amino group, 3,4-dimethylbenzyl ~494.57 Piperidine substitution enhances solubility; ethyl group at N1 PDE4 inhibitor; anti-inflammatory applications
N-(5-Chloro-2-Methylphenyl)-6-Cyclopropyl-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide Cyclopropyl at C6, 5-Cl-2-Me-phenyl ~416.90 Cyclopropyl group may improve metabolic stability No explicit activity; structural analog in pesticide research
N-(3-Chloro-4-Fluorophenyl)-4-(Isopropylsulfanyl)-1,3-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxamide Isopropylsulfanyl at C4, 3-Cl-4-F-phenyl ~423.88 Sulfanyl group enhances electrophilicity; fluorophenyl substitution Potential cannabinoid receptor modulator (inferred from structural class)

Structural Modifications and Implications

  • Core Substitutions: Chloro-Methyl Phenyl vs. Amide vs. Hydrazide ( vs. Target): Replacement of carboxamide with carbohydrazide alters hydrogen-bonding capacity, which could influence solubility and receptor interactions .
  • Peripheral Groups: Piperidinyl-Amino Substituent (): The piperidine ring in the PDE4 inhibitor introduces basicity, improving water solubility and bioavailability compared to the acetylphenyl group in the target compound . Cyclopropyl (): Cyclopropyl at C6 in the analog may confer rigidity, reducing metabolic degradation .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?

Answer: Synthesis optimization requires careful control of reaction parameters:

  • Solvent selection : Ethanol is commonly used for cyclization due to its polarity and boiling point (82°C), facilitating reflux conditions .
  • Catalysts : Piperidine acts as a base catalyst, promoting condensation reactions between intermediates (e.g., pyrazole carbaldehyde and cyanoacetamide) .
  • Purification : Recrystallization from ethanol or chromatography ensures high purity (>95%) .

Q. Key Parameters Table

ParameterOptimal ConditionImpact on Yield
Reaction Time3–4 hours refluxMaximizes cyclization
Temperature80–85°C (ethanol reflux)Avoids side reactions
Catalyst Loading2–3 drops of piperidineEnhances kinetics

Q. How is the molecular structure of this compound validated in academic research?

Answer: Structural characterization employs:

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines atomic coordinates using high-resolution data .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., acetylphenyl and chloro groups) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 404.89 g/mol vs. observed 404.91 g/mol) .

Q. What methodologies assess the compound’s stability under experimental conditions?

Answer: Stability studies focus on:

  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C) .
  • Photostability : UV-Vis spectroscopy monitors absorbance changes under light exposure .
  • pH sensitivity : HPLC tracks degradation in buffers (pH 3–9) to identify labile functional groups (e.g., amide bonds) .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound?

Answer: Target identification involves:

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo-pyridine kinase inhibitors .
  • Protein crystallography : Co-crystallization with suspected targets (e.g., PDE4) reveals binding interactions .
  • Transcriptomic profiling : RNA-seq of treated cell lines identifies pathways modulated by the compound (e.g., apoptosis, inflammation) .

Q. How should researchers address contradictions in biological activity data across studies?

Answer: Resolving contradictions requires:

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., IC₅₀ values) to rule out batch variability .
  • Metabolite profiling : LC-MS identifies active/inactive metabolites that may explain discrepancies .
  • Cell-line specificity : Test across multiple cell lines (e.g., HeLa, MCF-7) to assess target selectivity .

Q. What computational approaches predict the compound’s interaction with biological targets?

Answer: Computational strategies include:

  • Molecular docking : AutoDock Vina models binding poses with kinase ATP-binding pockets (e.g., RMSD <2.0 Å) .
  • MD simulations : GROMACS simulates ligand-protein stability over 100 ns to validate binding affinity .
  • QSAR modeling : Predicts ADMET properties (e.g., logP = 3.2) to optimize pharmacokinetics .

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